2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid
Description
The compound 2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid (hereafter referred to by its systematic name) is a hybrid molecule comprising a coumarin core linked to a methionine-derived amino acid moiety via an amide bond. The trifluoroacetic acid (TFA) serves as a counterion, enhancing solubility and facilitating purification . Its structure includes:
- 4-Methylcoumarin scaffold: A heterocyclic aromatic system with a ketone group at position 2 and a methyl group at position 2.
- TFA counterion: A strong acid commonly used in peptide and amide synthesis to improve solubility and crystallinity .
Synthesis typically involves coupling 7-amino-4-methyl-2H-chromen-2-one with a protected methionine derivative, followed by TFA-mediated deprotection .
Properties
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S.C2HF3O2/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2;3-2(4,5)1(6)7/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAUWUJWXBUSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
The synthesis of 2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide; 2,2,2-trifluoroacetic acid is typically achieved through a two-step process:
Detailed Synthetic Route
Alternative Amidation Methods
- Schotten-Baumann Reaction: Amide bond formation via acyl chlorides and amines under mild aqueous alkaline conditions is also effective and can be used depending on the availability of acyl chloride derivatives.
Preparation of Trifluoroacetic Acid (TFA) for Salt Formation
Trifluoroacetic acid, a key reagent for forming the trifluoroacetate salt, can be prepared by various industrial methods:
| Method No. | Description | Reference/Notes |
|---|---|---|
| 1 | Oxidation of 1,3,3,3-tetrafluoropropene with potassium permanganate | Common industrial method |
| 2 | Electrochemical fluorination of acetic acid or acetyl chloride followed by hydrolysis | Produces TFA via direct fluorination |
| 3 | Oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene | Precursor made by Swarts fluorination of hexachloropropylene |
| 4 | Oxidation of 2,3-dichloro-hexafluoro-2-butene | Alternative oxidation route |
| 5 | Reaction of trichloroacetonitrile with hydrogen fluoride to form trifluoromethyl acetonitrile, then hydrolysis | Lab-scale synthesis route |
| 6 | Oxidation of benzotrifluoride | Industrial method |
These methods provide high-purity trifluoroacetic acid used in the salt formation step.
Analytical and Characterization Techniques
Structural Confirmation
- X-ray Crystallography: Used to confirm stereochemistry and molecular packing, especially important for verifying the (S)-configuration at the amino center.
- NMR Spectroscopy: Key signals include coumarin H-3 proton (~δ 6.34 ppm) and methylthio group protons (~δ 2.1–2.3 ppm).
- Infrared Spectroscopy (IR): Characteristic lactone C=O stretch near 1712 cm⁻¹ and amide C=O stretch near 1666 cm⁻¹ confirm functional groups.
Purity and Enantiomeric Excess
- Chiral HPLC: Separation on Chiralpak® IA-3 columns with hexane/isopropanol mobile phase confirms enantiomeric purity.
- Polarimetry: Measures optical rotation to verify stereochemical integrity.
Optimization and Scale-Up Considerations
| Parameter | Impact on Synthesis | Optimization Strategies |
|---|---|---|
| Catalyst choice | Brønsted/Lewis acids like ZnCl2 can accelerate amidation, improving yields from ~40% to 65% | Catalyst screening to enhance coupling efficiency |
| Solvent selection | Polar aprotic solvents (DMF, DCM) increase reaction rates but require thorough purification | Optimize solvent choice to balance reactivity and ease of purification |
| pH control | For trifluoroacetylation of amino groups, maintaining pH 8-11 ensures selective reaction | Careful pH adjustment during salt formation to avoid side reactions |
| Protecting groups | Choice affects deprotection conditions and overall yield | Benzyl carbamate (CBZ) commonly used for ease of removal |
Summary Table of Preparation Steps
| Step No. | Operation | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Amidation | 7-amino-4-methylcoumarin + protected amino acid + EDC/HOBt + base | Protected amide intermediate |
| 2 | Deprotection | Hydrogenolysis (Pd/C, H2) or acidolysis | Free amine amide compound |
| 3 | Salt formation with TFA | Trifluoroacetic acid in anhydrous solvent | 2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide trifluoroacetate salt |
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted amides, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl group may facilitate binding to active sites, while the amino and methylsulfanyl groups can modulate the compound’s reactivity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Structural Analogues
(a) N-(4-Methyl-2-oxo-2H-chromen-7-yl)-L-methioninamide trifluoroacetate (CAS: 94367-35-8)
- Structure : Nearly identical to the target compound, differing only in stereochemistry (L-methionine configuration).
- Applications : Used as a fluorogenic protease substrate due to the coumarin-AMC (7-amido-4-methylcoumarin) motif .
- Key Difference : The L-configuration ensures compatibility with enzymatic active sites, highlighting the importance of stereochemistry in bioactivity .
(b) (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
- Structure : Replaces the methionine side chain with a chloro-phenylacetyl group.
- Activity : Demonstrates superior in vitro anti-inflammatory activity compared to ibuprofen, attributed to the electron-withdrawing chloro group enhancing receptor binding .
(c) (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide TFA
- Structure : Features a valine-derived side chain (3-methylbutanamide) instead of methionine.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (TFA Salt) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~400.4 | High in polar solvents | 1.8 | Coumarin, amide, methylsulfanyl |
| (±)-2-Chloro-N-(4-methyl-coumarin)amide | 342.8 | Moderate | 2.5 | Chloro, phenyl, amide |
| Valine-derived analogue (CAS: 94367-35-8) | 368.3 | High | 1.5 | Coumarin, amide, isopropyl |
Notes:
Biological Activity
The compound 2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide in conjunction with 2,2,2-trifluoroacetic acid (TFA) presents a unique area of study due to its potential biological activities and applications in medicinal chemistry. This article explores the biological effects, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O4 |
| Molecular Weight | 273.29 g/mol |
| IUPAC Name | 2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide |
The primary biological activity of this compound is linked to its interaction with dipeptidyl peptidase IV (DPP IV), an enzyme that plays a crucial role in peptide metabolism. The compound acts as a substrate for DPP IV, leading to the cleavage of dipeptides from the N-terminus of polypeptides, which can influence various cellular processes.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of coumarin compounds can possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Antiviral Activity : The structural features of the compound may contribute to its ability to inhibit viral replication, making it a candidate for further antiviral research.
- Enzyme Inhibition : The inhibition of DPP IV has implications for diabetes management, as this enzyme is involved in glucose metabolism and insulin signaling pathways .
Case Studies and Research Findings
A variety of studies have investigated the biological implications of this compound:
Study on DPP IV Inhibition
In a controlled laboratory setting, the interaction between the compound and DPP IV was analyzed using high-performance liquid chromatography (HPLC). The results indicated that the compound effectively inhibited DPP IV activity, leading to a significant decrease in peptide cleavage rates. This suggests its potential role in modulating glucose levels in diabetic models.
Antimicrobial Testing
In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing efficacy comparable to standard antibiotics used in clinical settings.
Toxicological Assessment
The safety profile of TFA has been evaluated in various studies. While TFA is known to possess some toxicity, particularly in aquatic organisms, studies indicate that when used in controlled amounts with this compound, it does not exhibit severe systemic toxicity .
Tables Summarizing Research Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| DPP IV Inhibition | HPLC Analysis | Significant inhibition of DPP IV activity |
| Antimicrobial Activity | MIC Testing | Effective against multiple bacterial strains |
| Toxicity Assessment | Aquatic Toxicity Tests | Low systemic toxicity observed with controlled use |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
